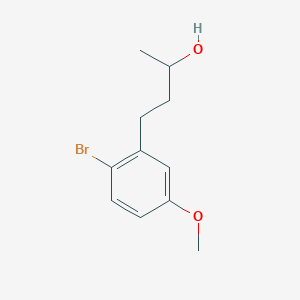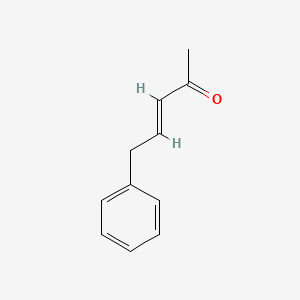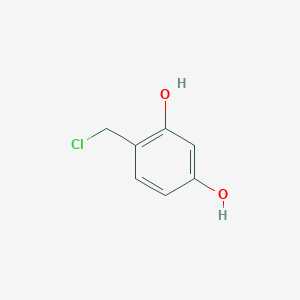
4-(Chloromethyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)benzene-1,3-diol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two hydroxyl groups at the 1 and 3 positions. This compound is also known as 4-chloromethylresorcinol. It is a white to light yellow crystalline solid that is soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)benzene-1,3-diol can be synthesized through several methods. One common method involves the chloromethylation of resorcinol (benzene-1,3-diol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C6H4(OH)2+CH2O+HCl→C6H3(OH)2CH2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(Chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
科学研究应用
4-(Chloromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
4-(Chloromethyl)benzene-1,3-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions. Catechol is known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions. Hydroquinone is widely used in the cosmetic industry for skin lightening and as a photographic developer.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a chloromethyl group. Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H7ClO2 |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
4-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |
InChI 键 |
KXGDRYPEGMQUEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


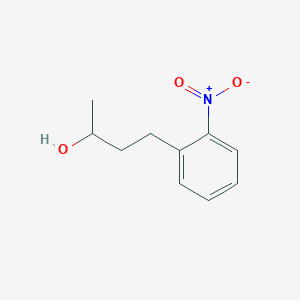

![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
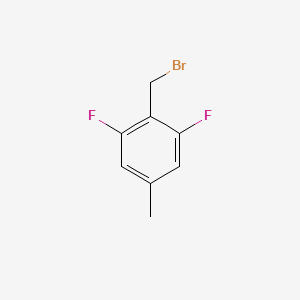
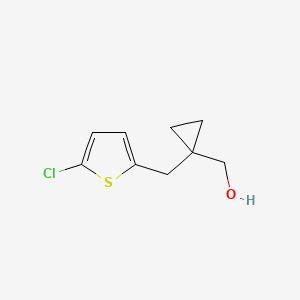
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)

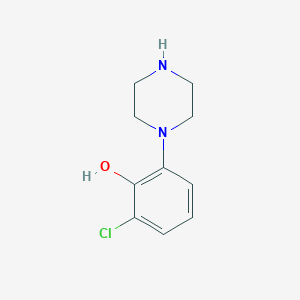
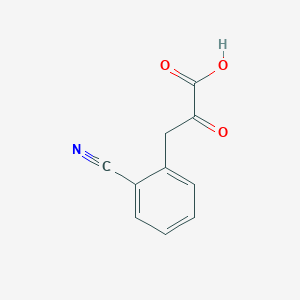
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)
![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
